

Application Notes and Protocols: MSC-4106 for Xenograft Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of MSC-4106 in xenograft studies. MSC-4106 is a potent and orally active small molecule inhibitor of the YAP/TAZ-TEAD transcriptional complex, a key component of the Hippo signaling pathway.[1][2][3][4] Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers.[5] MSC-4106 disrupts the interaction between YAP/TAZ and TEAD transcription factors by binding to the palmitoylation pocket of TEAD, thereby inhibiting the transcription of target genes involved in cell proliferation and survival.

Quantitative Data Summary

The following table summarizes the reported in vivo efficacy and dosage of **MSC-4106** in a human mesothelioma NCI-H226 xenograft mouse model.



Parameter	Details	Reference
Animal Model	9-week-old H2d Rag2 female mice	
Tumor Model	NCI-H226 human mesothelioma cell line xenograft	
Dosage	5 mg/kg and 100 mg/kg	_
Administration Route	Oral gavage (p.o.)	
Frequency	Once daily	
Duration	7 days and 32 days	
Formulation	20% Kleptose in 50 mM PBS (pH 7.4)	
Efficacy	- At 5 mg/kg, tumor growth was controlled At 100 mg/kg, tumor regression was observed after 32 days of treatment A 100 mg/kg daily dose for 7 days showed an anti-tumor effect with controlled tumor volume and good tolerability.	_
Pharmacodynamic Marker	Downregulation of the TEAD- regulated target gene Cyr61 in tumor lysates was observed in a dose- and time-dependent manner.	_

Signaling Pathway

The Hippo signaling pathway plays a crucial role in regulating organ size and tumorigenesis. When the pathway is active, YAP and TAZ are phosphorylated and retained in the cytoplasm. In many cancers, the Hippo pathway is inactivated, leading to the dephosphorylation and

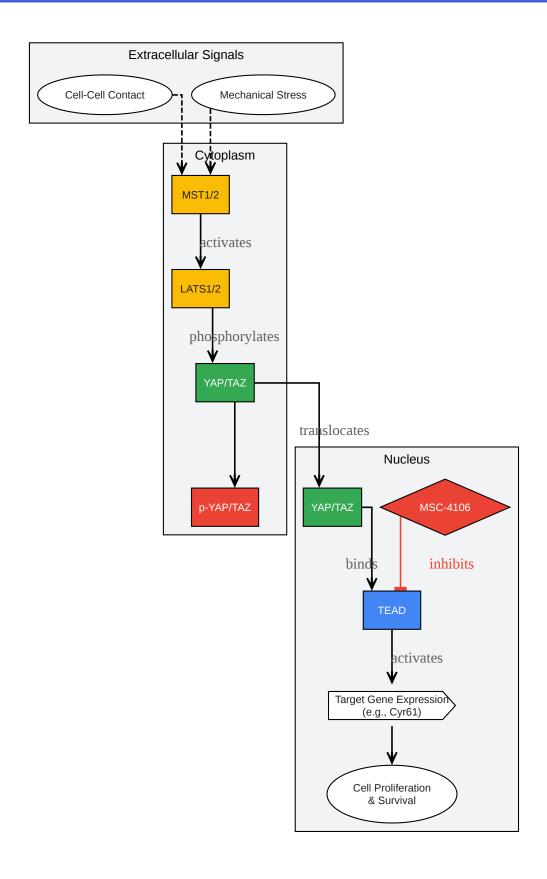






nuclear translocation of YAP and TAZ. In the nucleus, YAP and TAZ associate with TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis. **MSC-4106** targets the TEAD protein, preventing its association with YAP/TAZ and thereby inhibiting its transcriptional activity.





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Figure 1: Simplified Hippo Signaling Pathway and the inhibitory action of MSC-4106.



Experimental Protocols NCI-H226 Xenograft Model Protocol

This protocol outlines the procedure for establishing and utilizing an NCI-H226 xenograft model to evaluate the in vivo efficacy of **MSC-4106**.

1. Cell Culture:

- Culture NCI-H226 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Harvest cells during the logarithmic growth phase using trypsin-EDTA.
- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
- 2. Animal Handling and Tumor Implantation:
- Use 9-week-old female H2d Rag2 mice.
- Allow mice to acclimatize for at least one week before the experiment.
- Subcutaneously inject 100 μ L of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
- Monitor tumor growth by measuring tumor volume with calipers. The formula for tumor volume is (Length x Width^2) / 2.
- Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
- 3. MSC-4106 Formulation and Administration:
- Prepare the MSC-4106 formulation by dissolving it in 20% Kleptose in 50 mM PBS (pH 7.4).
- Administer MSC-4106 orally (p.o.) via gavage once daily at the desired doses (e.g., 5 mg/kg and 100 mg/kg).

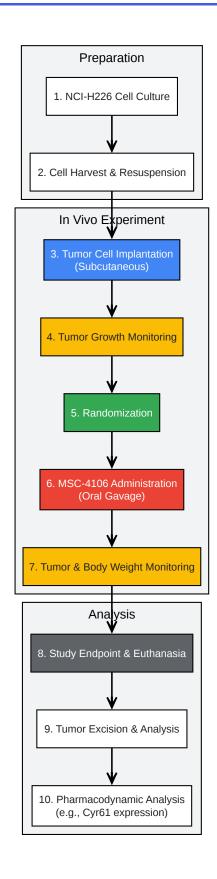
Methodological & Application





- The vehicle control group should receive the same volume of the vehicle (20% Kleptose in 50 mM PBS).
- 4. Monitoring and Endpoint:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the general health and behavior of the mice daily.
- The study can be concluded after a predetermined period (e.g., 32 days) or when tumors in the control group reach a specified size.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
- 5. Pharmacodynamic Analysis:
- To assess the target engagement of **MSC-4106**, tumor lysates can be analyzed for the expression of downstream target genes such as Cyr61.
- Collect tumor samples at various time points after the final dose.
- Perform quantitative real-time PCR (qRT-PCR) or Western blotting to measure the mRNA or protein levels of Cyr61.





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Figure 2: Experimental workflow for an MSC-4106 xenograft study.



Disclaimer

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MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. It is crucial to adhere to all applicable institutional and national guidelines for animal care and use.

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